Potassium heptafluorobutyrate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium heptafluorobutyrate can be synthesized through the neutralization of heptafluorobutyric acid with potassium hydroxide. The reaction typically involves dissolving heptafluorobutyric acid in a suitable solvent, such as ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium heptafluorobutyrate undergoes various chemical reactions, including substitution and addition reactions. Due to its high fluorine content, it is highly reactive towards nucleophiles and electrophiles.

Common Reagents and Conditions:

Substitution Reactions: this compound can react with nucleophiles such as amines and alcohols under mild conditions to form substituted products.

Addition Reactions: It can also participate in addition reactions with electrophiles, such as halogens, under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with an amine can yield a heptafluorobutyramide, while reaction with an alcohol can produce a heptafluorobutyrate ester .

Applications De Recherche Scientifique

Potassium heptafluorobutyrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Its unique properties make it useful in the study of enzyme inhibition and protein interactions.

Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modify biological molecules.

Industry: It is used in the production of specialty chemicals and materials, including surfactants and coatings

Mécanisme D'action

The mechanism by which potassium heptafluorobutyrate exerts its effects is primarily through its interaction with biological molecules. The high electronegativity of fluorine atoms allows it to form strong bonds with various molecular targets, altering their structure and function. This can affect pathways involved in enzyme activity, protein folding, and cellular signaling .

Comparaison Avec Des Composés Similaires

Heptafluorobutyric acid: The parent acid of potassium heptafluorobutyrate, used in similar applications but with different reactivity.

Sodium heptafluorobutyrate: Another salt of heptafluorobutyric acid, with similar properties but different solubility and reactivity profiles.

Perfluorobutanoic acid: A related compound with a similar structure but different chemical properties due to the absence of the potassium ion

Uniqueness: this compound is unique due to its specific combination of high fluorine content and the presence of a potassium ion, which imparts distinct solubility and reactivity characteristics compared to other similar compounds .

Activité Biologique

Potassium heptafluorobutyrate (PFBA) is a perfluorinated compound that has garnered attention due to its potential biological effects and applications in various fields, including toxicology and pharmacology. This article provides a comprehensive overview of the biological activity of PFBA, highlighting key research findings, mechanisms of action, and implications for human health.

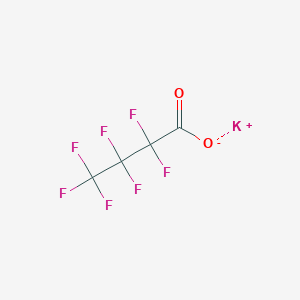

This compound is a salt derived from perfluorobutanoic acid (PFBA), characterized by its seven fluorine atoms attached to a butyric acid backbone. The chemical structure can be represented as follows:

This unique structure contributes to its stability and resistance to degradation, making it a subject of interest in environmental studies and toxicity assessments.

Toxicological Effects

Research indicates that PFBA can have significant toxicological effects on various organ systems. A key study evaluated the impact of PFBA on liver and thyroid function in animal models. Findings revealed that PFBA exposure led to:

- Increased liver weight : A dose-dependent relationship was observed, with higher doses correlating with greater liver hypertrophy .

- Thyroid hormone disruption : PFBA exposure resulted in decreased levels of total thyroxine (T4), indicating potential thyroid dysfunction .

Table 1 summarizes the observed effects of PFBA on liver and thyroid parameters based on subchronic exposure studies.

| Parameter | Effect | Dose (mg/kg-day) | Reference |

|---|---|---|---|

| Liver Weight | Increased liver hypertrophy | 6-25 | |

| Total T4 Levels | Decreased T4 levels | 6-25 | |

| Developmental Delays | Delayed vaginal opening in neonatal mice | 3.8 |

Developmental Effects

Developmental toxicity studies have shown that PFBA can adversely affect fetal development. In particular, exposure during critical periods has been associated with developmental delays, as evidenced by increased time to vaginal opening in female offspring .

Case Studies

Several case studies have explored the implications of PFBA exposure in different contexts:

- Subchronic Oral Toxicity Study : A 90-day study conducted on Sprague-Dawley rats demonstrated significant alterations in liver histopathology and thyroid function following oral administration of PFBA. The study concluded that both liver hypertrophy and thyroid dysfunction are likely outcomes of prolonged PFBA exposure .

- Environmental Impact Assessment : Investigations into the presence of PFBA in water sources have raised concerns regarding its persistence and bioaccumulation potential. These studies suggest that PFBA may pose risks not only to human health but also to ecological systems .

Pharmacokinetics

Understanding the pharmacokinetics of PFBA is crucial for assessing its biological activity. Studies have indicated that PFBA has a relatively long half-life in biological systems, leading to accumulation over time, particularly in the liver and serum . The pharmacokinetic profiles suggest that humans may exhibit different clearance rates compared to animal models, necessitating careful consideration when extrapolating animal data to human health risk assessments.

Propriétés

IUPAC Name |

potassium;2,2,3,3,4,4,4-heptafluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O2.K/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYXGZXUMUTLSW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F7KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896624 | |

| Record name | Potassium heptafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2966-54-3 | |

| Record name | Potassium heptafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.